molecular formula C9H9Br B156829 4-Vinylbenzyl bromide CAS No. 13368-25-7

4-Vinylbenzyl bromide

Cat. No. B156829
CAS RN: 13368-25-7
M. Wt: 197.07 g/mol
InChI Key: VTPQLJUADNBKRM-UHFFFAOYSA-N
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Description

4-Vinylbenzyl bromide (VBBr) is a versatile chemical compound that serves as a precursor for various chemical reactions and polymer synthesis. It is characterized by the presence of a vinyl group attached to a benzyl bromide moiety. This structure allows it to participate in numerous chemical transformations, making it a valuable building block in organic chemistry.

Synthesis Analysis

The synthesis of 4-vinylbenzyl-substituted compounds, such as bis(N-heterocyclic carbene) (NHC)-Pd(II) complexes, has been achieved through transmetallation methods starting from Ag(I)NHC complexes . Additionally, the preparation of polysulfones has been reported through the polycondensation of 4-bromomethylbenzyl bromide with disodium 4,4'-oxydibenzenesulfinate, demonstrating the reactivity of bromomethylbenzyl bromide derivatives in polymer synthesis .

Molecular Structure Analysis

The molecular structure of a compound related to 4-vinylbenzyl bromide, namely (6R,7aS)-1,1-Diphenyl-6-(4-vinylbenzyloxy)tetrahydropyrrolo[1,2-c]oxazol-3(1H)-one, has been characterized by NMR and high-resolution mass spectrometry (HRMS). X-ray crystallography revealed the absence of classical hydrogen bonding, with molecules linked by weak C–H…O contacts .

Chemical Reactions Analysis

4-Vinylbenzyl bromide can undergo photocrosslinking reactions when copolymerized with styrene and other vinyl derivatives. The photochemistry of related benzyl compounds has been studied, showing that radicals play a significant role in the crosslinking process . Furthermore, 4-vinylbenzyl-substituted bis(NHC)-Pd(II) complexes have shown excellent catalytic activity in direct arylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-vinylbenzyl bromide derivatives can be inferred from studies on related compounds. For instance, the photocrosslinking behavior of copolymers containing VBBr has been investigated, revealing insights into the efficiency of radical formation and hydrogen abstraction . Additionally, the synthesis of liquid crystalline poly(p-vinylbenzyl ether)s containing mesogens has been reported, indicating the potential for creating materials with unique phase behaviors .

Scientific Research Applications

Drug Delivery Systems

4-Vinylbenzyl bromide has been utilized in the synthesis of poly(N-vinylpyrrolidone)-based polymer bottlebrushes through atom transfer radical polyaddition (ATRPA) and reversible addition-fragmentation chain transfer (RAFT) polymerization. These amphiphilic polymer bottlebrushes demonstrated potential in drug delivery applications, exhibiting low cytotoxicity and effective cell uptake, with their micelle formations characterized for critical micelle concentration and particle size through various spectroscopy and microscopy techniques (Huang et al., 2019).

Catalysis and CO2 Reduction

In another application, 4-nitrobenzyl bromide, a related compound, was studied for its electrochemical behavior and catalytic activity in the reduction of CO2. This study highlighted its potential use as a catalyst in the electrosynthesis of 4-nitrophenylacetic acid, employing a Cu nanoparticles/Pd nanoparticles/reduced graphene oxide nanocomposite modified glassy carbon electrode to enhance CO2 electroactivation (Mohammadzadeh et al., 2020).

Corrosion Inhibition

The derivative 4-vinylbenzyl triphenyl phosphonium chloride has been investigated for its efficacy as a corrosion inhibitor for mild steel in HCl solution, demonstrating significant inhibition efficiency. This research contributes valuable insights for corrosion control in industrial applications (Nahlé et al., 2008).

Antimicrobial Surfaces

4-Vinylbenzyl bromide has also been involved in creating antimicrobial surfaces. Crosslinked poly(4-vinylbenzyl chloride) microspheres were synthesized and modified with quaternary ammonium salt (QAS) to exhibit permanent antibacterial properties against Escherichia coli, showcasing its utility in developing antimicrobial materials (Cheng et al., 2006).

Fuel Cell Membranes

Research into anion exchange membranes (AEMs) for fuel cells has incorporated 4-vinylbenzyl chloride derivatives, aiming to improve conductivity and stability. This work exemplifies the application of 4-vinylbenzyl bromide in enhancing the performance of fuel cells through innovative membrane technology (Ran et al., 2014).

Safety and Hazards

When handling 4-Vinylbenzyl bromide, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. The containers should be kept tightly closed in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents .

Future Directions

4-Vinylbenzyl bromide and its derivatives have potential applications in various fields. For instance, it has been used in the synthesis of carbazole-based compounds, which are attractive due to their important photochemical and thermal stability and good hole-transport ability . These compounds have potential applications in photodynamic therapy, an emerging non-invasive cancer treatment .

Mechanism of Action

Target of Action

4-Vinylbenzyl bromide is a chemical compound used in organic synthesis as an intermediate . The primary targets of this compound are the reactants in the synthesis process. It interacts with these reactants to form new compounds with specific structures and functions .

Mode of Action

The mode of action of 4-Vinylbenzyl bromide involves its interaction with other reactants in a chemical reaction. As an intermediate, it participates in the reaction and gets transformed into another compound. The bromide ion in the compound is a good leaving group, which makes it reactive and allows it to participate in various organic reactions .

Biochemical Pathways

As an intermediate in organic synthesis, 4-Vinylbenzyl bromide is involved in the biochemical pathways of the synthesis process. The exact pathways depend on the specific reactions that the compound is used in. It can participate in various types of reactions, leading to the formation of a wide range of products .

Result of Action

The result of the action of 4-Vinylbenzyl bromide is the formation of new compounds with specific structures and functions. These new compounds are the end products of the organic synthesis reactions in which 4-Vinylbenzyl bromide is used as an intermediate .

properties

IUPAC Name

1-(bromomethyl)-4-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPQLJUADNBKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348714
Record name 4-vinylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Vinylbenzyl bromide

CAS RN

13368-25-7
Record name 4-vinylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine (16.4 g, 103 mmol) was slowly added to a solution of triphenylphosphine (28.87 g, 110.1 mmol) in CH2Cl2 (260 mL) at 0° C. After 10 minutes, 4-vinylbenzyl alcohol (12.5 g, 93.3 mmol) was added and the reaction mixture was stirred at 0° C. for 2 h. The reaction mixture was washed with water (1×) followed by brine (1×). The organic solution was dried over MgSO4, filtered, and concentrated in vacuo. The product was triturated with petroleum ether (3×), and the ethereal solution was concentrated in vacuo. The residue was purified by flash chromatography (hexanes) to afford 4-vinyl-benzyl bromide (6.23 g). 1H NMR (400 MHz, CDCl3) δ 7.32-7.45 (m, 4H), 6.72 (dd, 1H), 5.77 (d, 1H), 5.28 (d, 1H), 4.50 (s, 2H).
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
28.87 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-Vinylbenzyl bromide contribute to the properties of polymers?

A: 4-Vinylbenzyl bromide is a key monomer used in the synthesis of photocrosslinkable copolymers. [, ] The bromine atom in 4-Vinylbenzyl bromide acts as a photoreactive site. Upon UV irradiation, the carbon-bromine bond undergoes homolytic cleavage, generating reactive radicals. [] These radicals can then initiate crosslinking reactions between polymer chains, leading to the formation of a three-dimensional network structure. This crosslinking significantly alters the physical properties of the resulting polymer, enhancing its mechanical strength, thermal stability, and solvent resistance.

Q2: How does the reactivity of 4-Vinylbenzyl bromide compare to similar compounds containing selenium or sulfur?

A: Research indicates that 4-Vinylbenzyl bromide exhibits significantly higher reactivity compared to analogous compounds like 4-vinylbenzyl selenocyanate (VBSe) and 4-vinylbenzyl thiocyanate (VBT). [] This difference in reactivity stems from the varying abilities of the corresponding radicals (bromine, selenocyanato, thiocyanato) to abstract hydrogen atoms. Bromine radicals, generated from 4-Vinylbenzyl bromide, demonstrate a much higher hydrogen abstraction efficiency compared to selenocyanato and thiocyanato radicals. This higher reactivity translates to a more efficient crosslinking process in polymers containing 4-Vinylbenzyl bromide.

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